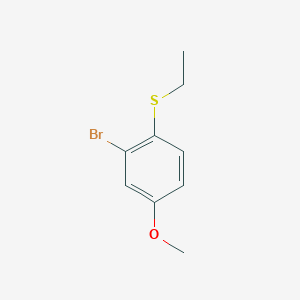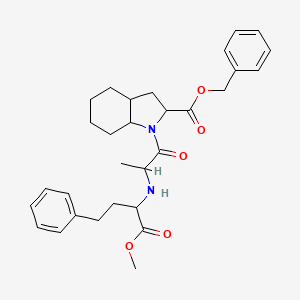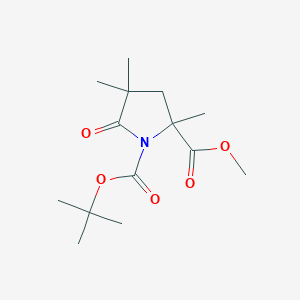
2-Methoxy-4-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Hydroxy-4-méthyl-2-méthoxypyridine est un composé organique hétérocyclique de formule moléculaire C7H9NO2. C'est un dérivé de la pyridine, caractérisé par la présence d'un groupe méthoxy (-OCH3) et d'un groupe méthyle (-CH3) liés au cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Hydroxy-4-méthyl-2-méthoxypyridine peut être réalisée selon plusieurs méthodes. Une approche courante implique la méthylation de la 2-méthoxypyridine à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant organique tel que l'acétone ou le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
La production industrielle du 3-Hydroxy-4-méthyl-2-méthoxypyridine implique souvent des techniques de synthèse en flux continu. Par exemple, l'α-méthylation des pyridines à l'aide d'un système en flux avec une colonne remplie de nickel de Raney comme catalyseur a été rapportée . Cette méthode permet une production efficace et évolutive du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Hydroxy-4-méthyl-2-méthoxypyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes de pyridine correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de la pyridine.
Substitution : Les groupes méthoxy et méthyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation produit généralement des N-oxydes de pyridine, tandis que la réduction peut produire divers dérivés réduits de la pyridine .
Applications De Recherche Scientifique
Le 3-Hydroxy-4-méthyl-2-méthoxypyridine a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans diverses maladies.
Industrie : Il est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du 3-Hydroxy-4-méthyl-2-méthoxypyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui conduit aux effets biologiques observés. Des études détaillées sur ses cibles moléculaires et ses voies sont essentielles pour comprendre pleinement son mécanisme d'action .
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Hydroxy-2-méthyl-3-méthoxypyridine
- 3-Hydroxy-5-méthyl-2-méthoxypyridine
- 2-Hydroxy-4-méthyl-3-méthoxypyridine
Unicité
Le 3-Hydroxy-4-méthyl-2-méthoxypyridine est unique en raison de son motif de substitution spécifique sur le cycle pyridine, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité et des activités biologiques différentes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-methoxy-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8-7(10-2)6(5)9/h3-4,9H,1-2H3 |
Clé InChI |
OMWGSDWZCXTTFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)



![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)


